{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone
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Overview
Description
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE typically involves multiple steps:
Formation of 9-Ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-Ethyl-9H-carbazol-3-carbaldehyde: 9-Ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the Piperazine Derivative: The carbazole derivative is then reacted with piperazine to form the intermediate compound.
Final Coupling with 2-Fluorophenylmethanone: The intermediate is coupled with 2-fluorophenylmethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the methanone moiety.
Scientific Research Applications
Chemistry
In chemistry, {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The combination of carbazole and piperazine moieties suggests possible applications in the development of new drugs with antimicrobial, anticancer, or neuroprotective properties .
Medicine
Medicinally, derivatives of this compound are investigated for their therapeutic potential. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its optoelectronic properties make it a valuable component in the field of materials science .
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE involves interactions with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine group may interact with neurotransmitter receptors. The fluorophenyl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound shares the carbazole moiety but differs in its functional groups.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Another compound with a carbazole moiety, but with different heterocyclic components.
Uniqueness
The uniqueness of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE lies in its combination of carbazole, piperazine, and fluorophenyl groups. This combination provides a versatile platform for the development of new materials and pharmaceuticals with enhanced properties.
Properties
Molecular Formula |
C26H26FN3O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-10-6-4-7-20(24)22-17-19(11-12-25(22)30)18-28-13-15-29(16-14-28)26(31)21-8-3-5-9-23(21)27/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
NBHHDLDLYXNJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4F)C5=CC=CC=C51 |
Origin of Product |
United States |
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